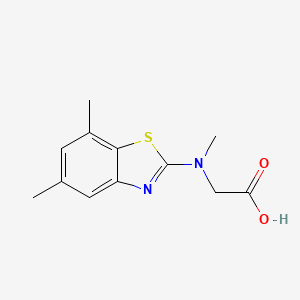![molecular formula C11H14Cl2N2O3 B1426527 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-26-4](/img/structure/B1426527.png)
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique properties, making it valuable for a range of applications, including drug development, materials synthesis, and catalyst design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a chloro-nitrophenoxy group is introduced to a pyrrolidine ring . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), and various nucleophiles.
Major Products Formed
Reduction: 3-[(4-Amino-2-nitrophenoxy)methyl]pyrrolidine.
Substitution: 3-[(4-Substituted-2-nitrophenoxy)methyl]pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent for the treatment of neurological disorders.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Chloro-5-ethoxy-2-nitrophenoxy)methyl]pyrrolidine hydrochloride .
- 3-[(4-Chloro-2-nitrophenoxy)acetamido]methylphenyl-dimethylcarbamate .
Uniqueness
3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific combination of a chloro-nitrophenoxy group with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for applications requiring specific reactivity and selectivity.
Propiedades
IUPAC Name |
3-[(4-chloro-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-9-1-2-11(10(5-9)14(15)16)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLXWQOZBUPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)



![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)




![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)
![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)

